![molecular formula C10H11Cl2NO B1622692 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide CAS No. 91900-33-3](/img/structure/B1622692.png)
2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
概要
説明
“2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide” is a chemical compound with the CAS Number: 91900-33-3 . It has a molecular weight of 232.11 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H11Cl2NO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 104-106 degrees Celsius .科学的研究の応用
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research on derivatives of 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide has shown potential in anticancer, anti-inflammatory, and analgesic applications. Specifically, studies have identified compounds with significant activities against breast cancer, neuroblastoma, and inflammation, indicating the potential for these compounds to be developed into therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Antibacterial Agents
Synthesis and evaluation of derivatives have also shown promising results in terms of antibacterial activity against both gram-positive and gram-negative bacteria. This indicates a potential application in the development of new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Agricultural Applications
Certain derivatives of this compound are used as herbicides in agriculture. These compounds play a crucial role in crop production by controlling weeds and other unwanted vegetation (Coleman, Linderman, Hodgson, & Rose, 2000).
Crystallography and Material Science
In the field of crystallography and material science, derivatives of this compound have been characterized for potential use as pesticides. Their crystal structures have been studied, providing valuable information for the development of new materials (Olszewska, Tarasiuk, & Pikus, 2009).
Neuroprotection and Antiviral Activity
A novel derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and neuroprotective effects, suggesting its potential as a treatment for viral neurological diseases (Ghosh et al., 2008).
Antimicrobial and Antifungal Properties
Further research on N-substituted acetamide derivatives of this compound has led to the identification of structures with antimicrobial and antifungal properties. These findings are significant for developing new drugs to treat infections (Fuloria, Singh, Yar, & Ali, 2009).
Safety and Hazards
特性
IUPAC Name |
2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQVFSANFAUBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393594 | |
| Record name | 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91900-33-3 | |
| Record name | 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
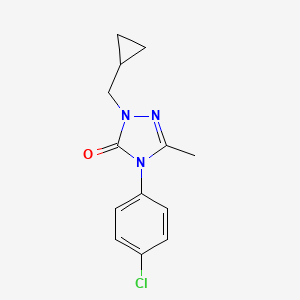
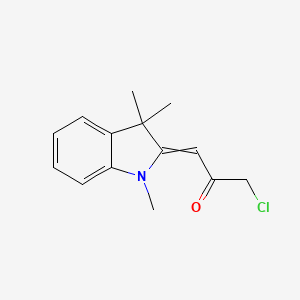
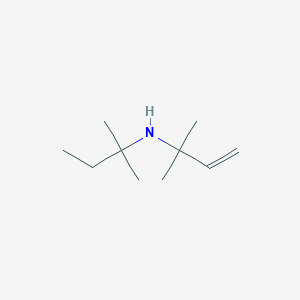

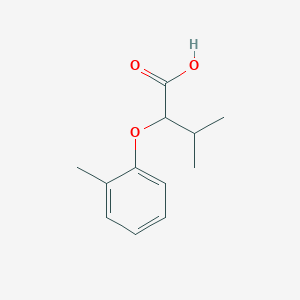



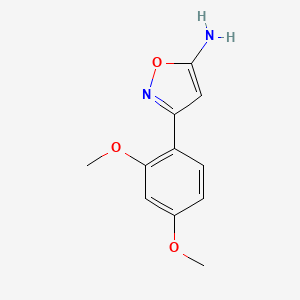
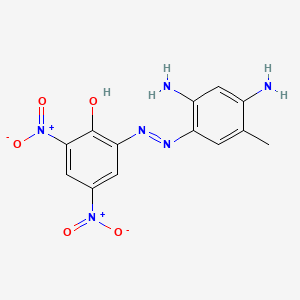
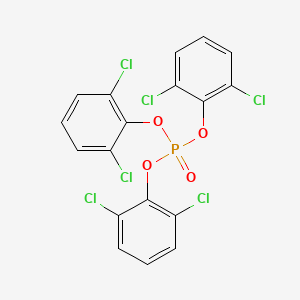

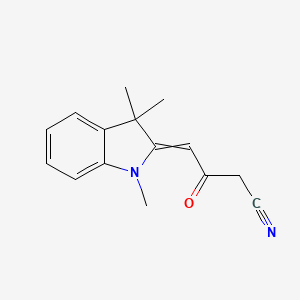
![2-[(2-Isopropylphenoxy)methyl]oxirane](/img/structure/B1622630.png)
